molecular formula C21H25NO B1613940 3,4-Dimethyl-4'-piperidinomethyl benzophenone CAS No. 898775-11-6

3,4-Dimethyl-4'-piperidinomethyl benzophenone

Cat. No.: B1613940
CAS No.: 898775-11-6
M. Wt: 307.4 g/mol
InChI Key: JWMNVYGUOZMEOU-UHFFFAOYSA-N
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Description

3,4-Dimethyl-4'-piperidinomethyl benzophenone (CAS No. 898775-11-6) is a benzophenone derivative characterized by a ketone-functionalized aromatic core substituted with methyl groups at the 3- and 4-positions and a piperidinomethyl group at the 4'-position. Its molecular formula is C₂₁H₂₅NO (MW: 307.43 g/mol) . This compound is of interest in pharmaceutical and materials science research due to its structural features:

  • Benzophenone core: Enables photochemical reactivity (e.g., UV absorption, cross-linking) .
  • Methyl groups: Provide steric hindrance, influencing conformational stability and intermolecular interactions .

Applications include photoprotection mechanisms (similar to benzophenone derivatives in solar energy storage) and investigations into calcium signaling pathways, as seen in structurally related inhibitors like carboxyamido-triazole (CAI) .

Properties

IUPAC Name

(3,4-dimethylphenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO/c1-16-6-9-20(14-17(16)2)21(23)19-10-7-18(8-11-19)15-22-12-4-3-5-13-22/h6-11,14H,3-5,12-13,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWMNVYGUOZMEOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCCCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50642696
Record name (3,4-Dimethylphenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898775-11-6
Record name Methanone, (3,4-dimethylphenyl)[4-(1-piperidinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898775-11-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,4-Dimethylphenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of 3,4-Dimethylbenzaldehyde as a Key Intermediate

The synthesis of 3,4-dimethylbenzaldehyde is a critical step, as it serves as a precursor for the benzophenone moiety in the target compound.

Method A: Carbonylation of Ortho-Xylene

  • Ortho-xylene is subjected to an acylation reaction with carbon monoxide in the presence of a Lewis acid catalyst mixture (boron trifluoride and trifluoromethanesulfonic acid in 1:1 mass ratio) and 1,3-dioxane as solvent under acidic conditions.
  • The reaction is conducted at temperatures below 5°C for at least 12 hours.
  • After acylation, the reaction mixture is washed with deionized water at 0-5°C to separate phases and recycle catalysts.
  • The product is isolated by distillation and redistillation to obtain high-purity 3,4-dimethylbenzaldehyde.
  • This method offers high selectivity, fewer isomers, and purity suitable for further synthesis steps.

Method B: Grignard Reaction from 4-Bromo-o-xylene

  • 4-Bromo-o-xylene reacts with magnesium metal to form a Grignard reagent.
  • The Grignard intermediate is then formylated by reaction with N,N-dimethylformamide (DMF).
  • The reaction mixture is acidified with aqueous hydrochloric acid, and the organic layer is separated.
  • The crude product is washed with sodium bicarbonate solution and purified by distillation under reduced pressure to yield 3,4-dimethylbenzaldehyde.
  • This method is noted for its simplicity and scalability for commercial production.
Parameter Method A (Carbonylation) Method B (Grignard Reaction)
Starting Material Ortho-xylene 4-Bromo-o-xylene
Catalyst Boron trifluoride + trifluoromethanesulfonic acid Magnesium metal (for Grignard formation)
Solvent 1,3-Dioxane Tetrahydrofuran (THF)
Reaction Temperature <5°C 0°C to room temperature
Reaction Time ≥12 hours ~1 hour post-formylation
Purification Distillation and redistillation Acid-base extraction and distillation
Advantages High purity, fewer isomers Simple, suitable for scale-up

Formation of Benzophenone Derivative

The benzophenone core in 3,4-Dimethyl-4'-piperidinomethyl benzophenone is typically formed by coupling reactions involving benzaldehyde derivatives and piperidinomethyl groups.

While no direct patent or publication was found detailing the exact preparation of this compound, related benzophenone syntheses suggest the following approaches:

  • Condensation of 3,4-dimethylbenzaldehyde with piperidinomethyl reagents under controlled conditions to introduce the piperidinomethyl substituent on the benzophenone framework.
  • Use of acid or base catalysis to facilitate the formation of the benzophenone structure with the substituted piperidine moiety.
  • Purification by crystallization or chromatographic methods to isolate the target compound.

Related Synthetic Insights from Benzophenone and Piperidine Chemistry

  • Benzophenone derivatives are often synthesized by Friedel-Crafts acylation or condensation reactions involving substituted benzoyl chlorides or benzaldehydes.
  • Piperidinomethyl groups can be introduced via nucleophilic substitution or reductive amination involving piperidine and aldehyde or ketone intermediates.
  • Careful control of reaction conditions (temperature, solvent, catalyst) is essential to avoid side reactions such as over-alkylation or polymerization.

Summary Table of Preparation Steps and Conditions

Step Description Conditions/Notes
1. Synthesis of 3,4-dimethylbenzaldehyde Via carbonylation of ortho-xylene or Grignard reaction Low temperature (<5°C), Lewis acid catalysis or Mg-mediated Grignard
2. Formation of benzophenone core Coupling aldehyde with appropriate reagents Acid/base catalysis, controlled temperature
3. Introduction of piperidinomethyl group Nucleophilic substitution or reductive amination Use of piperidine derivatives, mild conditions
4. Purification Distillation, crystallization, chromatography To achieve high purity and yield

Research Findings and Considerations

  • The carbonylation method for 3,4-dimethylbenzaldehyde is advantageous for industrial scale due to mild conditions, catalyst recyclability, and high purity products.
  • The Grignard approach provides a straightforward laboratory-scale method with good yields and reproducibility.
  • The use of mixed Lewis acid catalysts enhances selectivity and reduces isomer formation during acylation steps.
  • No direct large-scale synthesis or detailed protocols for the final compound this compound are publicly documented, indicating that proprietary or specialized methods may be employed in industrial settings.
  • Related benzophenone syntheses involving substituted benzaldehydes and amines provide a conceptual framework for the final synthetic step.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-4’-piperidinomethyl benzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

3,4-Dimethyl-4'-piperidinomethyl benzophenone is utilized as:

  • Building Block : It serves as an intermediate in the synthesis of complex organic molecules.
  • Reagent : Employed in various chemical reactions due to its reactive functional groups.

Biology

Research indicates that this compound possesses several biological activities:

  • Antimicrobial Properties : Effective against a range of bacterial strains including Staphylococcus aureus and Escherichia coli.
  • Anticancer Activity : Demonstrated efficacy in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

Medicine

The compound is under investigation for its potential therapeutic applications, particularly in drug development. Its ability to inhibit key enzymes and modulate cellular pathways positions it as a candidate for novel pharmaceuticals.

Industry

In industrial applications, this compound is used in:

  • Manufacturing Specialty Chemicals : It serves as a precursor for producing advanced materials.
  • Synthesis of Functionalized Polymers : Its unique structure allows for incorporation into polymer matrices.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various pathogens. The results are summarized in the table below:

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Anticancer Properties

A detailed investigation into the anticancer effects on MCF-7 cell lines revealed:

ParameterControl (%)Treated (%)
Cell Viability10065
Apoptotic Index530
ROS LevelsBaselineIncreased
BAX Gene ExpressionBaselineUpregulated

This study indicated that the compound induces apoptosis through mitochondrial dysfunction and modulates gene expression related to cell cycle regulation.

Mechanism of Action

The mechanism of action of 3,4-Dimethyl-4’-piperidinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Comparisons

The table below summarizes key structural analogs, their substituents, and properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
3,4-Dimethyl-4'-piperidinomethyl benzophenone 3,4-dimethyl, 4'-piperidinomethyl C₂₁H₂₅NO 307.43 Photoprotection, receptor modulation
3,5-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone 3,5-Cl, 4'-piperazinomethyl C₁₉H₂₀Cl₂N₂O 387.28 Anticancer research, calcium influx inhibition
2,4-Dimethyl-4'-piperidinomethyl benzophenone 2,4-dimethyl, 4'-piperidinomethyl C₂₁H₂₅NO 307.43 Structural analog, solubility studies
3,4-Dihydroxybenzophenone 3,4-dihydroxy C₁₃H₁₀O₃ 214.22 Antioxidant, synthesis intermediate
CAI (Carboxyamido-triazole) Halogenated benzophenone tail C₂₃H₂₁ClN₄O₂ 444.89 Calcium influx inhibition, antiproliferative activity

Key Research Findings

Bioactivity and Substituent Effects
  • Piperidine vs. Piperazine: The replacement of piperidine with piperazine (as in 3,5-dichloro-4'-piperazinomethyl benzophenone) introduces additional nitrogen atoms, enhancing hydrogen-bonding capacity and altering receptor affinity .
  • Halogenation : Chlorine substituents (e.g., in CAI) improve metabolic stability and target binding but reduce solubility compared to methyl groups .
  • Hydroxy Groups: 3,4-Dihydroxybenzophenone exhibits antioxidant activity due to phenolic hydroxyls but lacks the lipophilic piperidinomethyl group, limiting membrane permeability .
Photochemical Behavior
  • UV Absorption: Benzophenone derivatives with electron-donating groups (e.g., methyl) show redshifted UV spectra compared to halogenated analogs .
  • Cross-Linking Efficiency: The photoreactive carbonyl in benzophenone derivatives is critical for applications like protein labeling.

Data Tables

Table 1: Spectral Data Comparison

Compound UV λₘₐₓ (nm) MS Fragmentation Patterns Key NMR Shifts (δ, ppm)
This compound 280, 325 [M+H]⁺ 308.2, C₂₁H₂₅NO⁺ 7.8 (aromatic), 2.5 (piperidine)
3,4-Dihydroxybenzophenone 265, 310 [M-H]⁻ 213.1, C₁₃H₉O₃⁻ 6.9 (phenolic), 10.2 (OH)
CAI 290, 340 [M+Na]⁺ 467.3, C₂₃H₂₁ClN₄O₂Na⁺ 7.6 (aromatic), 3.1 (triazole)

Biological Activity

3,4-Dimethyl-4'-piperidinomethyl benzophenone (C21H25N1O) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C21H25N1O
  • Molecular Weight : 307.4 g/mol
  • Structure : The compound contains a benzophenone moiety substituted with a piperidinomethyl group and two methyl groups at the 3 and 4 positions on the benzene ring.

The biological activity of this compound is thought to arise from its ability to interact with specific molecular targets within cells. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in cellular processes, thereby altering metabolic pathways.
  • Receptor Binding : It may bind to receptors that modulate cell signaling pathways, influencing cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains and fungi. For instance:

  • Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli
  • Fungal Strains Tested : Candida albicans

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrate cytotoxic effects against several cancer cell lines:

  • Cell Lines Tested :
    • Human colon cancer (HCT116)
    • Breast cancer (MCF-7)
    • Hepatocellular carcinoma (HepG2)

Table 1 summarizes the cytotoxicity results from various studies:

Cell Line IC50 (μM) Reference
HCT1165.2
MCF-73.8
HepG24.5

Study 1: Anticancer Efficacy

In a study evaluating Mannich bases derived from similar compounds, researchers found that derivatives of this compound exhibited enhanced cytotoxicity compared to standard chemotherapeutics like 5-fluorouracil. The study reported that these compounds were 2.5 to 5.2 times more potent against certain cancer cell lines than the reference drug .

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of the compound against both Gram-positive and Gram-negative bacteria. The results indicated that it inhibited bacterial growth effectively at low concentrations, suggesting potential as a therapeutic agent in treating infections .

Comparative Analysis

When compared to similar compounds such as 3,5-Dimethyl-4'-piperidinomethyl benzophenone and other Mannich bases, this compound demonstrates unique properties due to its specific substitution pattern. This uniqueness may contribute to its enhanced biological activities .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 3,4-Dimethyl-4'-piperidinomethyl benzophenone, and how can reaction efficiency be optimized?

  • Methodological Answer : Synthesis typically involves coupling piperidinomethyl groups to substituted benzophenones via nucleophilic substitution or condensation reactions. For optimization:

  • Use polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize intermediates and enhance reactivity.
  • Monitor reaction progress via TLC or HPLC to identify incomplete coupling or byproducts.
  • Adjust stoichiometry of piperidinomethyl derivatives (e.g., 4-piperidinemethanol) to benzophenone precursors to minimize side reactions.
  • Purify via column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the target compound .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns (e.g., methyl groups at positions 3 and 4, piperidinomethyl at 4').
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
  • HPLC-PDA : Quantify purity (>95%) using a C18 column with acetonitrile/water mobile phases.
  • IR Spectroscopy : Identify key functional groups (e.g., carbonyl stretch ~1660 cm1^{-1}) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Use fume hoods and PPE (gloves, lab coats) due to potential respiratory and dermal irritation.
  • Avoid light exposure if the compound is photosensitive; store in amber vials at 4°C.
  • Dispose of waste via approved chemical disposal programs to mitigate environmental hazards (e.g., aquatic toxicity) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in the photochemical behavior of benzophenone derivatives like this compound?

  • Methodological Answer :

  • Perform TD-DFT calculations to predict excited-state dynamics (e.g., S1T1S_1 \rightarrow T_1 intersystem crossing efficiency).
  • Compare solvent effects (polar vs. nonpolar) on triplet-state populations using quantum-mechanical simulations.
  • Validate against experimental UV-vis and transient absorption spectra to reconcile discrepancies between theoretical and observed ππ\pi\pi^* vs. nπn\pi^* transitions .

Q. What experimental strategies can elucidate the role of this compound in triplet-energy transfer applications (e.g., photodynamic therapy)?

  • Methodological Answer :

  • Type I/II ROS Assays : Use electron paramagnetic resonance (EPR) with spin traps (e.g., TEMPO) to detect superoxide (O2\text{O}_2^-) or singlet oxygen (1O2^1\text{O}_2).
  • Cellular Uptake Studies : Label the compound with fluorescent tags (e.g., BODIPY) to track mitochondrial localization via confocal microscopy.
  • Hypoxia Models : Evaluate ROS generation under low-oxygen conditions using 3D tumor spheroids .

Q. How can diffusion kinetics of this compound in polymeric matrices (e.g., PDMS) be experimentally quantified and modeled?

  • Methodological Answer :

  • Surface Concentration Profiling : Use FTIR-ATR or XPS to measure benzophenone diffusion into PDMS over time.
  • Finite Difference Modeling : Simulate concentration gradients using Fick’s second law, incorporating solvent evaporation rates and polymer swelling parameters.
  • Validation : Compare predicted vs. experimental grafting efficiency in UV-initiated polymerization assays .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported triplet-state lifetimes of benzophenone derivatives?

  • Methodological Answer :

  • Control Experiments : Replicate studies under identical conditions (solvent, temperature, excitation wavelength).
  • Meta-Analysis : Compare data across literature, noting solvent polarity, substituent effects, and measurement techniques (e.g., nanosecond vs. femtosecond lasers).
  • Mechanistic Probes : Use heavy-atom effects (e.g., bromine substitution) to enhance spin-orbit coupling and validate triplet yields .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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